Methyl S-acetyl-L-homocysteinate
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Overview
Description
Methyl 4-(acetylsulfanyl)-2-aminobutanoate is an organic compound with a unique structure that includes an acetylsulfanyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(acetylsulfanyl)-2-aminobutanoate typically involves the reaction of 4-(acetylsulfanyl)-2-aminobutanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 4-(acetylsulfanyl)-2-aminobutanoic acid and methanol.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
Industrial production of methyl 4-(acetylsulfanyl)-2-aminobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetylsulfanyl)-2-aminobutanoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 4-(acetylsulfanyl)-2-aminobutanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(acetylsulfanyl)-2-aminobutanoate involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(methylsulfanyl)-2-aminobutanoate: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group.
Methyl 4-(ethylsulfanyl)-2-aminobutanoate: Contains an ethylsulfanyl group.
Methyl 4-(propylsulfanyl)-2-aminobutanoate: Contains a propylsulfanyl group.
Uniqueness
Methyl 4-(acetylsulfanyl)-2-aminobutanoate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other sulfanyl groups, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
methyl 4-acetylsulfanyl-2-aminobutanoate |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4,8H2,1-2H3 |
InChI Key |
FVPIRUCFYDKQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(C(=O)OC)N |
Origin of Product |
United States |
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